

1-Bromo-4-(pentyloxy)benzene molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4-(pentyloxy)benzene

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Technical Guide: 1-Bromo-4-(pentyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **1-Bromo-4-(pentyloxy)benzene**, a key intermediate in the development of novel pharmaceutical compounds and advanced materials.

Core Compound Data

1-Bromo-4-(pentyloxy)benzene is an aromatic ether derivative with significant applications in synthetic organic chemistry.^[1] Its molecular structure, featuring a bromine atom and a pentyloxy group on a benzene ring, makes it a versatile building block for various cross-coupling reactions.^[1]

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ BrO	^[1] ^[2] ^[3]
Molecular Weight	243.14 g/mol	^[1] ^[2] ^[3]
CAS Number	30752-18-2	^[1] ^[3]
IUPAC Name	1-bromo-4-pentoxybenzene	^[2] ^[3]

Synthesis Protocols

The synthesis of **1-Bromo-4-(pentyloxy)benzene** can be achieved through several methods. The two primary routes are the Williamson ether synthesis and electrophilic aromatic bromination.

Williamson Ether Synthesis

This is a widely used and effective method for preparing ethers.^[2] The synthesis involves the reaction of an alkoxide with a primary alkyl halide.^[2] In the context of **1-Bromo-4-(pentyloxy)benzene**, this typically involves the reaction of 4-bromophenol with a pentyl halide in the presence of a base.

Detailed Experimental Protocol:

- **Deprotonation of Phenol:** 4-bromophenol is treated with a suitable base, such as potassium carbonate (K_2CO_3) or sodium hydroxide (NaOH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This step generates the more nucleophilic 4-bromophenoxide anion.
- **Nucleophilic Substitution:** 1-Bromopentane (or another pentyl halide) is added to the reaction mixture. The 4-bromophenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the pentyl halide in an S_N2 reaction to form the ether linkage.
- **Reaction Conditions:** The reaction is typically heated to facilitate the substitution. Reaction times can vary depending on the specific reagents and temperature.
- **Workup and Purification:** After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts. The crude product is then extracted using an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., $MgSO_4$ or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by column chromatography or distillation.

Electrophilic Aromatic Bromination

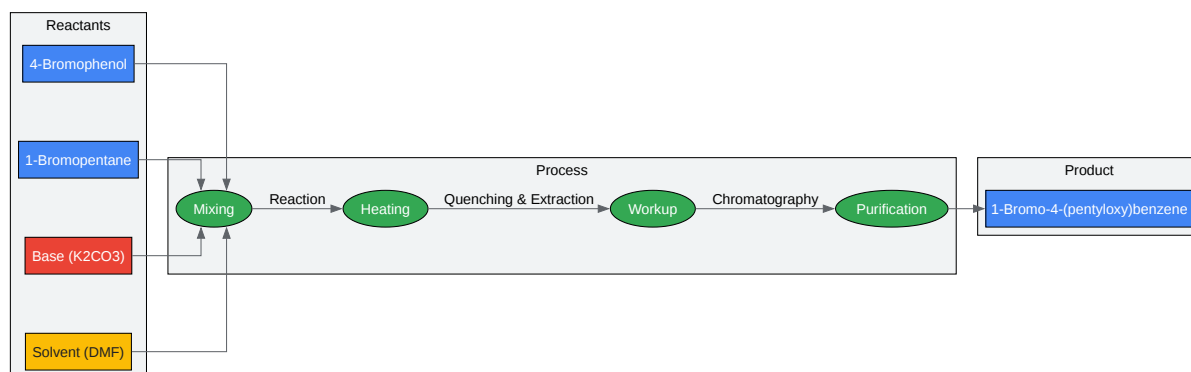
An alternative approach is the direct bromination of 4-pentyloxybenzene.^[1] The pentyloxy group is an activating, ortho-, para-director, meaning it will direct the incoming bromine electrophile to the positions ortho and para to it.^[1] Since the para position is already occupied by the pentyloxy group, the primary product will be **1-bromo-4-(pentyloxy)benzene**.

Detailed Experimental Protocol:

- **Reaction Setup:** 4-Pentyloxybenzene is dissolved in a suitable solvent, such as a halogenated hydrocarbon (e.g., dichloromethane) or acetic acid.
- **Brominating Agent:** A source of electrophilic bromine, such as liquid bromine (Br_2) or N-bromosuccinimide (NBS), is added to the solution, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr_3) if a less reactive brominating agent is used. The reaction is typically carried out at or below room temperature to control selectivity.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup and Purification:** Upon completion, the reaction is quenched, for example, with a solution of sodium thiosulfate to remove excess bromine. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated. Purification is typically achieved through column chromatography or recrystallization.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the Williamson ether synthesis for **1-Bromo-4-(pentyloxy)benzene**.



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Caption: Williamson Ether Synthesis Workflow.

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- To cite this document: BenchChem. [1-Bromo-4-(pentyloxy)benzene molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277759#1-bromo-4-pentyloxy-benzene-molecular-formula-and-weight]

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